molecular formula C11H19NO3 B2901092 Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate CAS No. 1374657-82-5

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate

Cat. No.: B2901092
CAS No.: 1374657-82-5
M. Wt: 213.277
InChI Key: JGJBPKGWOWFJFN-UHFFFAOYSA-N
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Description

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate is a pyrrolidine derivative featuring a five-membered nitrogen-containing ring. Its structure includes a tert-butyl carbamate group at the 1-position, a methyl group at the 2-position, and a formyl group at the 4-position. The tert-butyl group enhances steric bulk and hydrophobicity, making it a common protecting group in organic synthesis to stabilize amines during reactions. The formyl group (-CHO) is highly reactive, enabling nucleophilic additions, condensations, and participation in multicomponent reactions. This compound is pivotal in pharmaceutical intermediates, particularly in synthesizing bioactive molecules requiring precise stereochemical control .

Properties

IUPAC Name

tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO3/c1-8-5-9(7-13)6-12(8)10(14)15-11(2,3)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JGJBPKGWOWFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN1C(=O)OC(C)(C)C)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374657-82-5
Record name tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 4-formylpyrrolidine-1-carboxylate with a methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and an appropriate solvent, such as dimethylformamide or tetrahydrofuran .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the formyl group to an alcohol or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the formyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols or other reduced derivatives.

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The formyl group can participate in nucleophilic addition reactions, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents Functional Groups Key Properties/Applications Reference
This compound 2-methyl, 4-formyl Formyl, tert-butyl carbamate Reactive intermediate in drug synthesis; formyl enables nucleophilic additions
Tert-butyl (2R)-2-formyl-2-methylpyrrolidine-1-carboxylate 2-formyl, 2-methyl Formyl, tert-butyl carbamate Stereochemical variation at C2 alters reactivity and molecular conformation
Tert-butyl (2S,4S)-2-formyl-4-(methoxymethyl)pyrrolidine-1-carboxylate 2-formyl, 4-methoxymethyl Formyl, methoxy, tert-butyl carbamate Methoxy enhances solubility; potential for hydrogen bonding
Tert-butyl 3-(1H-tetrazol-5-yl)piperidine-1-carboxylate 3-tetrazolyl Tetrazole, tert-butyl carbamate Tetrazole acts as a bioisostere for carboxylic acids; antidiabetic activity (IC50: 7.12 µM)
Tert-butyl 4-(thieno[2,3-d]pyrimidin-4-ylamino)piperidine-1-carboxylate 4-thienopyrimidinylamino Thienopyrimidine, tert-butyl carbamate Heterocyclic amino group enables kinase inhibition; used in cancer drug discovery

Reactivity and Stability

  • Formyl Group Reactivity : The 4-formyl substituent in the target compound contrasts with the 2-formyl isomer (CAS 1623409-38-0), where the formyl’s position influences regioselectivity in reactions. For instance, 4-formyl groups may participate in intramolecular hydrogen bonding with the pyrrolidine nitrogen, altering reaction pathways .
  • Radical Stability : Tert-butyl radicals exhibit similar bond dissociation energies (~5.7 eV) regardless of the heteroatom (N, O) they are attached to, suggesting comparable stability in radical-mediated reactions for tert-butyl-protected compounds .
  • Hydrogen Bonding : Compounds with methoxy or hydroxy groups (e.g., tert-butyl (2S,4S)-4-hydroxy-2-(methoxymethyl)pyrrolidine-1-carboxylate) exhibit enhanced hydrogen-bonding capacity, affecting crystallization and solubility .

Research Findings and Data Trends

Crystallography and Molecular Interactions

  • Hydrogen-bonding patterns in pyrrolidine derivatives are influenced by substituent electronegativity. For example, methoxy groups promote C–H···O interactions, while formyl groups engage in stronger O–H···O bonds .
  • The tert-butyl group’s steric bulk reduces crystal packing efficiency, often leading to lower melting points compared to unsubstituted analogues .

Biological Activity

Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate is an organic compound notable for its unique structural features, including a tert-butyl ester group and a formyl group attached to a pyrrolidine ring. This compound has garnered interest in both organic synthesis and biological research due to its potential applications in enzyme studies and protein-ligand interactions.

  • Molecular Formula : C_{12}H_{19}N_{1}O_{3}
  • Molar Mass : 213.27 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of a pyrrolidine derivative with tert-butyl chloroformate under basic conditions. The process includes:

  • Formation of an intermediate.
  • Addition of the formyl group to yield the final product.

Biological Activity

This compound exhibits significant biological activity, particularly in the context of enzyme inhibition and neuroprotection.

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. Its structure allows it to fit into the active sites of these targets, modulating their activity and leading to various biochemical effects .

Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

Enzyme Inhibition

  • Acetylcholinesterase Inhibition : Preliminary findings suggest that this compound may act as an inhibitor of acetylcholinesterase, which is crucial for preventing the breakdown of acetylcholine, thereby enhancing cholinergic signaling.
  • β-Secretase Inhibition : The compound has shown potential as a β-secretase inhibitor, which could be beneficial in preventing amyloid-beta aggregation associated with Alzheimer's disease .

Neuroprotective Effects

In vitro studies indicate that this compound can protect astrocytes against toxicity induced by amyloid-beta (Aβ) peptides. The protective effect is attributed to a reduction in pro-inflammatory cytokines such as TNF-α and free radicals .

Case Studies

  • Astrocyte Protection : In studies involving astrocytes treated with Aβ 1-42, the introduction of this compound resulted in increased cell viability compared to controls treated solely with Aβ .
  • Oxidative Stress Reduction : The compound demonstrated a capacity to reduce oxidative stress markers in models of scopolamine-induced oxidative damage, suggesting its potential utility in neurodegenerative disease models .

Comparative Analysis

The following table compares this compound with structurally similar compounds based on their unique features and biological activities.

Compound NameUnique FeaturesBiological Activity
This compoundContains both formyl and tert-butyl ester groupsAcetylcholinesterase and β-secretase inhibitor
Tert-butyl 2-methylpyrrolidine-1-carboxylateLacks formyl group; simpler structureLimited biological data available
Tert-butyl 4-formylpyrrolidine-1-carboxylateSimilar formyl group but different substitution patternPotential enzyme interaction studies

Q & A

Q. What are the established synthetic routes for Tert-butyl 4-formyl-2-methylpyrrolidine-1-carboxylate?

The compound is typically synthesized via multi-step reactions starting from pyrrolidine derivatives. Key steps include:

  • Functionalization of the pyrrolidine ring : Reaction with tert-butyl bromoacetate under basic conditions (e.g., NaH or KOtBu) to introduce the tert-butyl carbamate group .
  • Formyl group introduction : Oxidation of a methyl or hydroxymethyl substituent using agents like Dess–Martin periodinane or pyridinium chlorochromate (PCC) .
  • Purification and monitoring : Thin-layer chromatography (TLC) and column chromatography are critical for isolating intermediates and final products .

Q. Table 1: Comparison of Synthetic Routes

Starting MaterialKey ReagentsYield (%)Characterization Methods
PyrrolidineNaH, tert-butyl bromoacetate, PCC~42-69[1]H NMR, [13]C NMR, HRMS
Hydroxymethyl-pyrrolidineDess–Martin periodinane~65ESI-MS, X-ray crystallography

Q. What spectroscopic and analytical methods are used to characterize this compound?

  • Nuclear Magnetic Resonance (NMR) : [1]H and [13]C NMR confirm the structure, with distinct signals for the formyl group (~9.8 ppm) and tert-butyl carbamate (~1.4 ppm). [31]P NMR is used if phosphonate derivatives are synthesized .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) and electrospray ionization (ESI-MS) validate molecular weight and purity .
  • X-ray Crystallography : SHELX software refines crystal structures to resolve stereochemistry and hydrogen-bonding patterns .

Advanced Research Questions

Q. How do steric effects of the tert-butyl group influence substitution reactions?

The bulky tert-butyl group:

  • Steric hindrance : Limits nucleophilic attack at the carbamate carbonyl, favoring reactions at the formyl or pyrrolidine nitrogen .
  • Electronic stabilization : Stabilizes intermediates via electron-donating effects, enabling selective cross-coupling reactions (e.g., Pd-catalyzed arylation) .
  • Case study : In substitution reactions with aryl halides, yields drop by ~20% when tert-butyl is replaced with smaller groups due to reduced intermediate stability .

Q. How can contradictory data in reaction yields be resolved?

Discrepancies in yields (e.g., 42% vs. 69% for similar routes ) arise from:

  • Reaction conditions : Temperature control (±5°C) and solvent purity (e.g., anhydrous THF vs. technical grade) significantly impact outcomes .
  • Analytical calibration : Variations in NMR integration thresholds or HRMS calibration can misrepresent purity. Cross-validation with multiple techniques (e.g., TLC + NMR) is recommended .

Q. Methodological resolution :

Replicate reactions under strictly controlled conditions.

Use internal standards (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR .

Q. What are the applications of this compound in medicinal chemistry?

  • Drug precursor : The formyl group enables Schiff base formation with amines, useful in protease inhibitor design .
  • Biological target interaction : Studies show affinity for kinases (IC50 ~0.5–2 µM) via hydrogen bonding with the pyrrolidine nitrogen and formyl oxygen .
  • SAR studies : Modifications at the 2-methyl or 4-formyl positions alter solubility and bioactivity, guiding lead optimization .

Q. How is computational modeling applied to predict reactivity?

While explicit computational data is limited in provided evidence, inferred methodologies include:

  • Density Functional Theory (DFT) : Models charge distribution on the formyl group to predict nucleophilic attack sites .
  • Molecular docking : Screens potential enzyme targets (e.g., kinases) by simulating hydrogen bonds between the carbamate carbonyl and active-site residues .

Q. What are the stability considerations for this compound under varying conditions?

  • Thermal stability : Decomposes above 150°C, requiring storage at −20°C in inert atmospheres .
  • Hydrolytic sensitivity : The tert-butyl carbamate group is stable in acidic conditions but hydrolyzes slowly in basic aqueous solutions (pH >10) .

Q. How is X-ray crystallography employed to resolve structural ambiguities?

  • SHELX refinement : SHELXL refines crystal structures to <0.8 Å resolution, resolving methyl and formyl group orientations .
  • Hydrogen-bonding analysis : Graph-set analysis identifies recurring motifs (e.g., R²₂(8) rings) that stabilize crystal packing .

Q. Key Recommendations for Researchers

  • Prioritize anhydrous conditions for synthesis to avoid side reactions .
  • Combine NMR, HRMS, and X-ray data for unambiguous characterization .
  • Explore Pd-catalyzed cross-coupling for functionalization .

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